Nevirapine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1189717-29-0 |

|---|---|

Molecular Formula |

C15H14N4O |

Molecular Weight |

271.33 g/mol |

IUPAC Name |

7-methyl-2-(1,2,2,3,3-pentadeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |

InChI |

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2,10D |

InChI Key |

NQDJXKOVJZTUJA-QTQWIGFBSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)([2H])[2H])[2H] |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |

Origin of Product |

United States |

Foundational & Exploratory

What is Nevirapine-d5 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

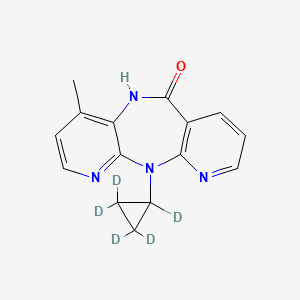

This technical guide provides a comprehensive overview of Nevirapine-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document details its chemical structure, properties, and its critical role as an internal standard in bioanalytical methodologies.

Introduction

Nevirapine is an antiviral medication used in the treatment of HIV-1 infection.[1] As with many therapeutic agents, the quantification of Nevirapine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This compound is a stable isotope-labeled version of Nevirapine, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule that is chemically identical to Nevirapine but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays, providing a precise and accurate method for the quantification of Nevirapine.

Chemical Structure and Properties

This compound is structurally identical to Nevirapine, with the exception of the five deuterium atoms located on the cyclopropyl group at the 11-position of the dipyridodiazepinone core.

Chemical Name: 11-(Cyclopropyl-d5)-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one

Chemical Structure of Nevirapine:

In this compound, the five hydrogen atoms on the cyclopropyl ring are replaced with deuterium.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉D₅N₄O | [3] |

| Molecular Weight | 271.33 g/mol | [3] |

| CAS Number | 1189717-29-0 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF | |

| Isotopic Purity | ≥ 98% |

Experimental Protocols

This compound is predominantly used as an internal standard in the bioanalysis of Nevirapine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol for the quantification of Nevirapine in human plasma.

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Nevirapine Stock Solution (1 mg/mL): Prepare a stock solution of Nevirapine in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Nevirapine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

-

Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent to a final concentration appropriate for spiking into plasma samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (blank, calibration standard, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for the blank matrix).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nevirapine: m/z 267.1 → 226.1

-

This compound: m/z 272.1 → 231.1

-

Mandatory Visualizations

Logical Relationship Diagram

Caption: Relationship between Nevirapine and its deuterated analog.

Experimental Workflow Diagram

References

- 1. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Crystal structure of nevirapine, a non-nucleoside inhibitor of HIV-1 reverse transcriptase, and computational alignment with a structurally diverse inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Nevirapine-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Nevirapine-d5, an isotopically labeled version of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. The inclusion of five deuterium atoms can serve as a valuable tool in metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative bioanalysis. This document outlines the synthetic strategy, detailed experimental protocols, and methods for characterization.

Introduction to Nevirapine and Isotopic Labeling

Nevirapine is a potent NNRTI used in the treatment of HIV-1 infection. The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug molecules offers several advantages. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration. This can result in an altered pharmacokinetic profile, potentially leading to improved therapeutic efficacy and reduced side effects. Deuterated compounds are also indispensable as internal standards in mass spectrometry-based quantification assays due to their similar chemical properties to the analyte but distinct mass.

This guide focuses on a plausible synthetic pathway to obtain this compound, with three deuterium atoms on the 4-methyl group and two deuterium atoms on the nicotinic acid ring of the Nevirapine core structure.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be achieved by employing deuterated starting materials in a well-established synthetic route for Nevirapine. The overall strategy involves the synthesis of two key deuterated intermediates: 2-chloro-3-amino-4-(trideuteriomethyl)pyridine (CAPIC-d3) and 2-(cyclopropylamino)nicotinic acid-d2 . These intermediates are then coupled and subsequently cyclized to yield the final product, this compound.

The proposed logical workflow for the synthesis is depicted below:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Synthesis of 2-Chloro-3-amino-4-(trideuteriomethyl)pyridine (CAPIC-d3)

Step 1: Deuteration of 4-Picoline

-

Reaction: 4-Picoline is subjected to H/D exchange to replace the protons on the methyl group with deuterium.

-

Procedure: 4-Picoline (1.0 eq) is heated in D₂O (10 eq) in the presence of a suitable catalyst (e.g., Raney Nickel or a platinum-based catalyst) in a sealed vessel at 150-200 °C for 24-48 hours. The reaction mixture is then cooled, and the deuterated product is extracted with an organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and purified by distillation to yield 4-Picoline-d3.

Step 2: Chlorination of 4-Picoline-d3

-

Reaction: The deuterated picoline is chlorinated at the 2-position.

-

Procedure: 4-Picoline-d3 (1.0 eq) is reacted with a chlorinating agent such as chlorine gas or sulfuryl chloride in a suitable solvent like carbon tetrachloride or acetic acid. The reaction is typically carried out at elevated temperatures. After completion, the reaction mixture is neutralized, and the product, 2-chloro-4-(trideuteriomethyl)pyridine, is isolated by extraction and purified by chromatography.

Step 3: Nitration of 2-Chloro-4-(trideuteriomethyl)pyridine

-

Reaction: The chlorinated intermediate is nitrated at the 3-position.

-

Procedure: 2-Chloro-4-(trideuteriomethyl)pyridine (1.0 eq) is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C). The reaction mixture is then carefully poured onto ice, neutralized with a base (e.g., sodium hydroxide), and the precipitated product, 2-chloro-3-nitro-4-(trideuteriomethyl)pyridine, is filtered, washed with water, and dried.

Step 4: Reduction of the Nitro Group

-

Reaction: The nitro group is reduced to an amino group to yield CAPIC-d3.

-

Procedure: 2-Chloro-3-nitro-4-(trideuteriomethyl)pyridine (1.0 eq) is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent such as tin(II) chloride, iron powder, or catalytic hydrogenation (e.g., H₂/Pd-C) is used to reduce the nitro group. After the reaction is complete, the mixture is filtered, the solvent is removed, and the product is purified by crystallization or chromatography to give 2-chloro-3-amino-4-(trideuteriomethyl)pyridine (CAPIC-d3).

Synthesis of 2-(Cyclopropylamino)nicotinic acid-d2

Step 1: Deuteration of 2-Chloronicotinic acid

-

Reaction: The protons on the pyridine ring of 2-chloronicotinic acid are exchanged with deuterium.

-

Procedure: 2-Chloronicotinic acid (1.0 eq) is dissolved in D₂O containing a catalytic amount of a strong acid (e.g., D₂SO₄) or base (e.g., NaOD) and heated in a sealed tube at a high temperature (e.g., 180-220 °C) for an extended period. After cooling, the deuterated acid is precipitated by adjusting the pD, filtered, and dried to yield 2-chloronicotinic acid-d2. The positions of deuteration will primarily be at the 4 and 6 positions.

Step 2: Amination with Cyclopropylamine

-

Reaction: The deuterated 2-chloronicotinic acid is reacted with cyclopropylamine.

-

Procedure: 2-Chloronicotinic acid-d2 (1.0 eq) is heated with an excess of cyclopropylamine (e.g., 3-5 eq) in a suitable solvent like water or a high-boiling point alcohol, often in the presence of a copper catalyst. The reaction is carried out at elevated temperatures in a sealed vessel. After completion, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and dried to yield 2-(cyclopropylamino)nicotinic acid-d2.

Final Assembly of this compound

Step 1: Coupling of CAPIC-d3 and 2-(Cyclopropylamino)nicotinic acid-d2

-

Reaction: The two deuterated intermediates are coupled to form an amide linkage.

-

Procedure: 2-(Cyclopropylamino)nicotinic acid-d2 (1.0 eq) is first converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 2-chloro-3-amino-4-(trideuteriomethyl)pyridine (CAPIC-d3) (1.0 eq) in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane or THF. The reaction is typically stirred at room temperature until completion. The product, an N-(pyridyl)picolinamide intermediate, is then isolated.

Step 2: Intramolecular Cyclization to form this compound

-

Reaction: The intermediate undergoes intramolecular cyclization to form the diazepine ring of Nevirapine.

-

Procedure: The N-(pyridyl)picolinamide intermediate is treated with a strong base such as sodium hydride in a high-boiling point aprotic solvent like diglyme or DMF. The reaction mixture is heated to effect the cyclization. After the reaction is complete, it is carefully quenched with water, and the crude this compound is precipitated. The product is then collected by filtration and purified by recrystallization to afford the final this compound.

The synthetic pathway is illustrated in the following diagram:

Caption: Final steps in the synthesis of this compound.

Data Presentation

Expected Yields and Isotopic Purity

The following table summarizes the expected, though hypothetical, yields and isotopic purity for the key steps in the synthesis of this compound. Actual results may vary depending on reaction conditions and optimization.

| Step | Product | Expected Yield (%) | Expected Isotopic Purity (%D) |

| Deuteration of 4-Picoline | 4-Picoline-d3 | 85-95 | >98 |

| Synthesis of CAPIC-d3 | 2-Chloro-3-amino-4-(trideuteriomethyl)pyridine | 40-50 (overall) | >98 (for the CD₃ group) |

| Deuteration of 2-Chloronicotinic acid | 2-Chloronicotinic acid-d2 | 70-80 | >95 |

| Synthesis of 2-(Cyclopropylamino)nicotinic acid-d2 | 2-(Cyclopropylamino)nicotinic acid-d2 | 60-70 | >95 |

| Final Coupling and Cyclization | This compound | 50-60 | >95 (overall) |

Characterization Data

The successful synthesis of this compound would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Expected ¹H NMR and ¹³C NMR Data for this compound

| Position | ¹H NMR (δ, ppm) (Expected) | ¹³C NMR (δ, ppm) (Expected) |

| 4-CH₃ (CD₃) | Signal significantly diminished or absent | Triplet (due to C-D coupling) |

| Aromatic Protons | Signals corresponding to the non-deuterated positions | Corresponding aromatic signals |

| Cyclopropyl Protons | Signals corresponding to the cyclopropyl group | Corresponding cyclopropyl signals |

| Amine Proton | Broad singlet | - |

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Monoisotopic) |

| [M+H]⁺ | 272.15 |

| [M+Na]⁺ | 294.13 |

| Major Fragment Ions | Dependent on fragmentation pathway, showing a +5 mass shift compared to unlabeled Nevirapine |

Note: The exact m/z values may vary slightly depending on the instrument and ionization method.

The isotopic purity can be accurately determined by high-resolution mass spectrometry (HRMS) by analyzing the isotopic distribution of the molecular ion peak.[1][2][3] The percentage of d0 to d5 species can be quantified to confirm the level of deuterium incorporation.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. By utilizing deuterated starting materials in a well-established synthetic route, it is feasible to produce this valuable isotopically labeled compound. The experimental protocols and characterization data presented herein serve as a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis. Further optimization of the described reactions will be necessary to achieve high yields and isotopic purity in a laboratory setting.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Nevirapine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Nevirapine-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Nevirapine, where five hydrogen atoms on the cyclopropyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, allowing for precise quantification of Nevirapine in various biological matrices.

General Properties

| Property | Value | Reference |

| Chemical Name | 11-(Cyclopropyl-d5)-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one | [3] |

| Synonyms | BI-RG 587-d5, NSC 641530-d5, Viramune-d5 | [3] |

| CAS Number | 1189717-29-0 | [4] |

| Molecular Formula | C₁₅H₉D₅N₄O | |

| Molecular Weight | 271.33 g/mol | |

| Appearance | White Solid |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 246-248°C | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | 2-8°C Refrigerator |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound, drawing from established procedures for Nevirapine and its deuterated analogs.

Synthesis of this compound

The synthesis of this compound can be adapted from established one-pot synthesis methods for Nevirapine. The key modification involves the use of a deuterated starting material, specifically cyclopropylamine-d5.

Materials:

-

2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide

-

Cyclopropylamine-d5

-

Calcium oxide

-

Diglyme

-

Cyclohexane

-

Glacial acetic acid

-

Methyl tert-butylether

-

Ethanol

-

Water

Procedure:

-

A mixture of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide, calcium oxide, and cyclopropylamine-d5 is heated in diglyme.

-

The reaction mixture is cooled and filtered.

-

The solvent is partially distilled off from the filtrate.

-

The residue is diluted with diglyme and then carefully mixed with water.

-

Cyclohexane and glacial acetic acid are added to the mixture to precipitate the crude this compound.

-

The suspension is centrifuged, and the collected solid is washed sequentially with methyl tert-butylether, water, and ethanol.

-

The final product is dried to yield this compound.

Bioanalytical Method for Quantification of Nevirapine using this compound as an Internal Standard

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nevirapine in human plasma, utilizing this compound as an internal standard.

2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: An SPE cartridge is conditioned with methanol followed by water.

-

Sample Loading: A plasma sample, spiked with a known concentration of this compound internal standard, is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove interfering matrix components.

-

Elution: The analyte (Nevirapine) and the internal standard (this compound) are eluted from the cartridge with a strong organic solvent.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

2.2.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 400 µL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nevirapine: Specific precursor to product ion transition.

-

This compound: A precursor ion with a mass shift of +5 Da compared to Nevirapine, fragmenting to a specific product ion.

-

-

2.2.3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:

-

Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentration levels.

-

Recovery: The efficiency of the extraction procedure is assessed.

-

Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard is evaluated.

-

Stability: The stability of the analyte in the biological matrix under different storage conditions is determined.

Visualizations

Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Bioanalytical Workflow using this compound

Caption: General workflow for a bioanalytical method using a deuterated internal standard.

Metabolic Pathway of Nevirapine

Caption: Major metabolic pathways of Nevirapine.

References

In-Depth Technical Guide: The Core Mechanism of Action of Nevirapine-d5 as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Nevirapine and its deuterated analog, Nevirapine-d5, as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of Human Immunodeficiency Virus Type 1 (HIV-1). By binding to an allosteric site on the reverse transcriptase enzyme, these compounds induce a conformational change that disrupts the catalytic site and inhibits DNA synthesis. This document details the molecular interactions, kinetic parameters of inhibition, and the impact of deuteration on the drug's metabolic profile and inhibitory activity. Experimental protocols for key assays and visualizations of the underlying mechanisms are provided to support further research and development in this area.

Introduction

Nevirapine is a first-generation NNRTI that has been a critical component of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs are non-competitive inhibitors that bind to a distinct, allosteric site on the HIV-1 reverse transcriptase (RT) enzyme.[2][3] This binding event induces a conformational change that allosterically inhibits the enzyme's function.[2]

The use of deuterium-labeled compounds, such as this compound, has emerged as a strategy to improve the pharmacokinetic properties of drugs. Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites and enhancing drug exposure. This guide explores the core mechanism of action of Nevirapine and investigates how deuteration in this compound influences its interaction with HIV-1 RT and its overall pharmacological profile.

Mechanism of Action of Nevirapine as an NNRTI

Nevirapine exerts its antiviral effect by specifically targeting the p66 subunit of the HIV-1 RT heterodimer.[4] The binding occurs in a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding is non-competitive with respect to both the template-primer and the deoxynucleoside triphosphate (dNTP) substrates.

The key steps in the mechanism of action are as follows:

-

Binding to the NNRTI Binding Pocket (NNIBP): Nevirapine binds to a specific hydrophobic pocket in the p66 subunit of HIV-1 RT. This pocket is not present in the unliganded enzyme and is formed upon inhibitor binding.

-

Induction of Conformational Changes: The binding of Nevirapine induces significant conformational changes in the enzyme. This includes the repositioning of key amino acid residues, such as tyrosines at positions 181 and 188, which are crucial for inhibitor-enzyme interaction.

-

Allosteric Inhibition: The conformational cascade initiated by Nevirapine binding distorts the geometry of the dNTP binding site and the "primer grip," which is responsible for correctly positioning the 3'-end of the primer for nucleotide incorporation. This allosteric effect ultimately blocks the polymerase activity of the enzyme, preventing the synthesis of viral DNA.

The development of resistance to Nevirapine is often associated with mutations in the NNIBP, with the most common being Y181C and K103N. These mutations can sterically hinder the binding of the inhibitor or reduce the favorable interactions required for its efficacy.

This compound: The Role of Deuteration

This compound is a deuterated isotopologue of Nevirapine. In the specific context of 12-d3-Nevirapine (a commonly studied form), the three hydrogen atoms on the methyl group at position 12 are replaced with deuterium atoms. This substitution is intended to alter the drug's metabolic fate.

The primary route of Nevirapine metabolism involves cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites. The 12-hydroxy metabolite, in particular, has been implicated in the hepatotoxicity associated with Nevirapine. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by CYP enzymes. This "kinetic isotope effect" can slow down the rate of metabolism at the deuterated position.

Studies have shown that deuteration at the 12-position of Nevirapine significantly reduces the formation of the 12-hydroxy metabolite. This alteration in metabolism can lead to a different safety profile and may also influence the overall exposure to the parent drug. While the primary rationale for deuteration is to improve safety and pharmacokinetics, it is also essential to confirm that this modification does not negatively impact the core mechanism of action – the inhibition of HIV-1 RT.

Quantitative Analysis of Inhibition

The inhibitory potency of NNRTIs is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity.

| Compound | Parameter | Value | Enzyme | Assay Conditions | Reference |

| Nevirapine | IC50 | 84 nM | HIV-1 RT | Enzymatic assay | |

| IC50 | 0.540 ± 0.055 µM | HIV-1 RT | In vitro RT inhibition assay | ||

| Ki | 19 nM | HIV-1 RT | Pre-steady-state kinetics | ||

| 12-d3-Nevirapine | IC50 | 0.910 ± 0.042 µM | HIV-1 RT | In vitro RT inhibition assay |

Table 1: Quantitative inhibitory data for Nevirapine and 12-d3-Nevirapine against HIV-1 Reverse Transcriptase.

The available data indicates that 12-d3-Nevirapine retains potent inhibitory activity against HIV-1 RT, with an IC50 value in the same order of magnitude as the parent compound, Nevirapine. This confirms that deuteration at the 12-position does not abrogate the compound's ability to bind to and inhibit the reverse transcriptase enzyme.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

This protocol outlines a colorimetric ELISA-based assay to determine the inhibitory activity of compounds against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Streptavidin-coated 96-well microplate

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, 0.5 mM EGTA, 2 mM DTT, 0.06% NP-40)

-

Template/Primer (e.g., Poly(A) with an oligo(dT) primer)

-

dNTP mix containing biotin- and digoxigenin-labeled nucleotides

-

Test compounds (Nevirapine, this compound) dissolved in DMSO

-

HRP-conjugated anti-digoxigenin antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

-

Reaction Setup:

-

Add 40 µL of the reaction buffer (or reaction buffer with the test compound) to the wells of the microplate.

-

Add 80 µL of a solution containing the HIV-1 RT enzyme to each well (except for the no-enzyme control).

-

Initiate the reaction by adding a mixture of the template/primer and the labeled dNTPs.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for the synthesis of the labeled DNA.

-

Capture: Transfer 100 µL of the reaction mixture to a streptavidin-coated microplate and incubate at 37°C for 20 minutes to allow the biotinylated DNA to bind.

-

Washing: Wash the wells five times with wash buffer to remove unbound reagents.

-

Detection:

-

Add 100 µL of HRP-conjugated anti-digoxigenin antibody to each well and incubate at 37°C for 45 minutes.

-

Wash the wells five times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops.

-

Stop the reaction by adding 100 µL of stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Pre-Steady-State Kinetic Analysis

This method is used to determine the kinetic parameters of inhibitor binding and the mechanism of inhibition.

Materials:

-

High-purity recombinant HIV-1 RT

-

Radiolabeled dNTPs (e.g., [α-³²P]dNTP)

-

Template-primer duplex

-

Quench solution (e.g., 0.5 M EDTA)

-

Rapid quench-flow apparatus

-

Denaturing polyacrylamide gels

-

Phosphorimager

Procedure:

-

Enzyme-DNA Complex Formation: Pre-incubate a solution of HIV-1 RT with the template-primer duplex to form the enzyme-DNA complex.

-

Inhibitor Binding: Mix the enzyme-DNA complex with the inhibitor (Nevirapine or this compound) at various concentrations and incubate to allow for binding.

-

Initiation of Polymerization: Rapidly mix the enzyme-DNA-inhibitor complex with a solution containing the radiolabeled dNTP and MgCl₂ to initiate the polymerization reaction.

-

Quenching: After a short, defined time interval (milliseconds to seconds), the reaction is stopped by adding the quench solution.

-

Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

-

Data Analysis: The amount of product formed is quantified using a phosphorimager. The data is then fit to kinetic equations to determine the rates of inhibitor association (kon) and dissociation (koff), and the inhibitor dissociation constant (Ki).

Visualizations

Mechanism of Allosteric Inhibition

Caption: Allosteric inhibition of HIV-1 RT by Nevirapine/Nevirapine-d5.

Experimental Workflow for RT Inhibition Assay (ELISA)

Caption: Workflow for the ELISA-based HIV-1 RT inhibition assay.

Impact of Deuteration on Nevirapine Metabolism

Caption: Effect of deuteration on the metabolic pathway of Nevirapine.

Conclusion

Nevirapine and its deuterated analog, this compound, are potent non-competitive inhibitors of HIV-1 reverse transcriptase. Their mechanism of action relies on binding to an allosteric site, which induces conformational changes that disrupt the enzyme's catalytic function. The available data demonstrates that deuteration at the 12-position of Nevirapine, while significantly altering its metabolic profile by reducing the formation of the potentially toxic 12-hydroxy metabolite, does not compromise its core inhibitory activity against HIV-1 RT. This technical guide provides a foundational understanding of these mechanisms and offers detailed experimental protocols to facilitate further research into the development of next-generation NNRTIs with improved efficacy and safety profiles.

References

- 1. Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro Profile of Deuterated Nevirapine: A Technical Examination of 12-d3-Nevirapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of a deuterated analog of Nevirapine, specifically 12-d3-Nevirapine (12-d3-NVP). Deuteration is a strategy employed to alter the metabolic profile of a drug, often to reduce the formation of toxic metabolites. In the case of Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV, metabolism at the 12-methyl position to form 12-hydroxy-NVP (12-OHNVP) has been linked to hepatotoxicity.[1] The following sections detail the experimental methodologies, quantitative data, and metabolic pathways associated with the in vitro assessment of 12-d3-NVP.

Comparative In Vitro Efficacy and Metabolism

In vitro studies were conducted to compare the biological activity and metabolic fate of 12-d3-NVP with its parent compound, Nevirapine. These investigations focused on anti-HIV activity, metabolic stability, and potential for drug-drug interactions.

Data Presentation

The following tables summarize the key quantitative findings from comparative in vitro studies of Nevirapine and its deuterated analog, 12-d3-NVP.

Table 1: Anti-HIV-1 Reverse Transcriptase (RT) Inhibition

| Compound | % Inhibition of HIV-RT | IC50 (µM) |

| Nevirapine (NVP) | >97% | 0.540 |

| 12-d3-Nevirapine (12-d3-NVP) | 94.2% | Not explicitly stated, but noted as having high potency |

Data sourced from studies assessing the inhibitory potencies against HIV reverse transcriptase.[2][3]

Table 2: In Vitro Metabolism in Human and Mouse Hepatocytes

| Compound | System | Fold Decrease in 12-OHNVP Formation (vs. NVP) |

| 12-d3-NVP | Human Hepatocytes | 10.6-fold |

| 12-d3-NVP | Mouse Hepatocytes | 4.6-fold |

Data from incubations of 10 µM of NVP or 12-d3-NVP with primary hepatocytes.[1]

Table 3: In Vitro Cytotoxicity in Mouse Hepatocytes

| Compound | Reduction in Cell Death (vs. NVP) |

| 12-d3-NVP | 30% |

Data from mouse hepatocytes treated with 400 µM of NVP or 12-d3-NVP.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted on 12-d3-Nevirapine.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The antiviral efficacy was determined by assessing the inhibition of HIV-1 RT.

-

Assay System: A commercially available HIV-1 reverse transcriptase assay kit was utilized.

-

Procedure:

-

Increasing concentrations of Nevirapine or its deuterated analog were added to the assay samples.

-

The enzymatic activity of HIV-RT was measured according to the manufacturer's protocol.

-

The percentage of inhibition was calculated by comparing the activity in the presence of the compound to a control without the compound.

-

For compounds showing greater than 85% inhibition, dose-inhibition curve experiments were performed to determine the IC50 value.

-

-

Data Analysis: The dose-response curves were fitted using GraphPad Prism software to calculate the IC50 values.

Hepatocyte Metabolism Studies

Primary human and mouse hepatocytes were used to investigate the impact of deuteration on the metabolic profile of Nevirapine.

-

Cell Culture: Primary hepatocytes were cultured under standard conditions.

-

Treatment: Cells were incubated with 10 µM of either Nevirapine or 12-d3-NVP for 24 or 48 hours.

-

Metabolite Analysis:

-

Following incubation, the cell culture medium was collected.

-

The levels of 12-hydroxy-NVP and other metabolites were quantified using mass spectrometry.

-

-

Data Analysis: The formation of 12-OHNVP from 12-d3-NVP was compared to that from NVP to determine the fold decrease.

Hepatocyte Cytotoxicity Assay

The potential of 12-d3-NVP to reduce the hepatotoxicity associated with Nevirapine was assessed.

-

Cell Culture: Primary mouse hepatocytes were used for this assay.

-

Treatment: Hepatocytes were treated with a high concentration (400 µM) of either Nevirapine or 12-d3-NVP.

-

Cell Viability Assessment: Cell death was measured using an appropriate assay (e.g., lactate dehydrogenase release or trypan blue exclusion).

-

Data Analysis: The percentage of cell death in cultures treated with 12-d3-NVP was compared to those treated with NVP to calculate the reduction in cytotoxicity.

Cytochrome P450 (CYP) Induction and Inactivation Assays

The potential for drug-drug interactions was evaluated by examining the effects of 12-d3-NVP on CYP3A4, a key drug-metabolizing enzyme.

-

System: Human liver microsomes or a suitable in vitro system for assessing CYP induction.

-

CYP Induction: The ability of the compound to induce the expression of CYP3A4 was measured.

-

CYP Inactivation (Metabolism-Dependent Inactivation):

-

The IC50 values for CYP3A4 inhibition were determined with and without a 30-minute preincubation period in the presence of NADPH.

-

A fold-shift of >1.5 in the IC50 value after preincubation with NADPH was indicative of a metabolism-dependent inactivator.

-

Visualizations

The following diagrams illustrate the metabolic pathway of Nevirapine and the general workflow of the in vitro studies.

Caption: Metabolic pathway of Nevirapine and the effect of deuteration.

References

- 1. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Understanding the Kinetic Isotope Effect of Nevirapine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) of deuterated Nevirapine, specifically focusing on Nevirapine-d5 (12-d3-Nevirapine). The strategic replacement of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter a drug's metabolic profile, potentially leading to an improved safety and efficacy profile. This document outlines the metabolic pathways of Nevirapine, presents quantitative data on the kinetic isotope effect of its deuterated analog, and provides detailed experimental protocols for researchers seeking to investigate these phenomena.

Introduction to Nevirapine and the Rationale for Deuteration

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Its metabolism is extensive, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of several hydroxylated metabolites.[2][3] The primary routes of biotransformation involve CYP3A4 and CYP2B6.[4][5] One of the major metabolites, 12-hydroxy-Nevirapine (12-OHNVP), has been implicated in the dose-dependent toxicities associated with Nevirapine, including skin rash and hepatotoxicity.

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, replacing a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond at a site of enzymatic oxidation can slow down the rate of metabolism at that position. This "metabolic switching" can lead to a decrease in the formation of potentially toxic metabolites and an increase in the drug's half-life. For Nevirapine, deuteration at the 12-methyl position (this compound or 12-d3-NVP) is a strategy aimed at reducing the formation of 12-OHNVP and its subsequent toxic reactive intermediates.

Quantitative Analysis of the Kinetic Isotope Effect

Studies investigating the impact of deuteration on Nevirapine metabolism have yielded significant quantitative data demonstrating a pronounced kinetic isotope effect. The substitution of hydrogen with deuterium at the 12th position leads to a substantial reduction in the formation of the 12-hydroxy metabolite.

| Parameter | System | Fold Decrease in 12-OHNVP Formation (NVP vs. 12-d3-NVP) | Observed Kinetic Isotope Effect (DK) | Reference |

| Metabolite Formation | Human Hepatocytes (10 µM) | 10.6-fold | - | |

| Metabolite Formation | Mouse Hepatocytes (10 µM) | 4.6-fold | - | |

| Kinetic Analysis | Human Liver Microsomes | - | 10.1 |

| Parameter | System | NVP | 12-d3-NVP | Fold Change (NVP/12-d3-NVP) | 95% CI | Reference |

| Kcat/Km (D(V/K)) | Human Liver Microsomes | - | - | 9.1 | [7.4, 10.9] | |

| Cell Death Reduction | Mouse Hepatocytes (400 µM) | - | 30% reduction compared to NVP | - | - |

Metabolic Pathways of Nevirapine

Nevirapine undergoes extensive oxidative metabolism primarily by CYP3A4 and CYP2B6, resulting in several hydroxylated metabolites which are then glucuronidated for excretion. The major primary oxidative metabolites are 2-, 3-, 8-, and 12-hydroxynevirapine.

Caption: Metabolic pathway of Nevirapine.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the kinetic isotope effect of this compound.

Determination of Kinetic Isotope Effect in Human Liver Microsomes

This protocol outlines the steps to quantify the formation of 12-hydroxy-Nevirapine from both Nevirapine and this compound in human liver microsomes (HLMs).

Materials:

-

Pooled human liver microsomes (HLMs)

-

Nevirapine and this compound

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with internal standard (e.g., hesperetin) for quenching

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

In microcentrifuge tubes, prepare incubation mixtures containing HLMs (e.g., 0.5-2.5 mg/mL protein concentration) in potassium phosphate buffer.

-

Add a range of concentrations of either Nevirapine or this compound (e.g., 1-400 µM).

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring linearity of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge to precipitate proteins.

-

-

Sample Analysis by LC-MS/MS:

-

Transfer the supernatant to an autosampler vial for analysis.

-

Use a validated LC-MS/MS method to separate and quantify the formation of 12-hydroxy-Nevirapine.

-

LC Conditions: A C18 column (e.g., 50 x 2.1 mm, 5 µm) with an isocratic elution of acetonitrile and 0.1% formic acid can be used.

-

MS/MS Conditions: Operate in multiple-reaction monitoring (MRM) mode. The precursor/product ion pairs for Nevirapine, its metabolites, and the internal standard should be optimized.

-

-

Data Analysis:

-

Calculate the rate of 12-hydroxy-Nevirapine formation at each substrate concentration for both Nevirapine and this compound.

-

Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation.

-

The observed kinetic isotope effect (DK) is calculated as the ratio of the Vmax/Km for Nevirapine to that of this compound.

-

Caption: Workflow for KIE determination.

Hepatocyte Viability Assay

This protocol assesses the potential reduction in cytotoxicity of this compound compared to Nevirapine in primary human hepatocytes.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

Collagen-coated culture plates

-

Nevirapine and this compound stock solutions

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Hepatocyte Seeding:

-

Thaw cryopreserved hepatocytes according to the supplier's protocol.

-

Seed the hepatocytes in collagen-coated multi-well plates at a specified density and allow them to attach.

-

-

Compound Treatment:

-

After attachment, replace the medium with fresh medium containing various concentrations of Nevirapine or this compound.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24-72 hours).

-

-

Viability Assessment:

-

At the end of the incubation period, bring the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Express cell viability as a percentage of the vehicle control.

-

Plot the percentage of viability against the drug concentration to generate dose-response curves.

-

Calculate the IC50 values for both Nevirapine and this compound.

-

Signaling Pathways in Nevirapine Metabolism Regulation

The metabolism of Nevirapine is, in part, regulated by nuclear receptors that control the expression of CYP enzymes. Nevirapine can induce its own metabolism through the activation of the constitutive androstane receptor (CAR; NR1I3), which upregulates CYP3A4/5 and CYP2B6. The pregnane X receptor (PXR; NR1I2) is involved in the basal expression of CYP3A4/5.

Caption: Nevirapine auto-induction pathway.

Conclusion

The deuteration of Nevirapine at the 12-methyl position demonstrates a significant kinetic isotope effect, leading to a substantial reduction in the formation of the 12-hydroxy metabolite. This alteration in metabolism has been shown to decrease cytotoxicity in preclinical models. The experimental protocols and metabolic pathway information provided in this guide offer a comprehensive resource for researchers in drug development to further investigate and understand the therapeutic potential of deuterated Nevirapine. The strategic application of the kinetic isotope effect represents a promising avenue for optimizing the safety and efficacy of existing therapeutic agents.

References

- 1. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A liquid chromatography/atmospheric pressure ionization tandem mass spectrometry quantitation method for nevirapine and its two oxidative metabolites, 2-hydroxynevirapine and nevirapine 4-carboxylic acid, and pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Deuterated Nevirapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of deuterated nevirapine (12-d3-nevirapine), a modified version of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, has been explored to alter the metabolic fate of nevirapine, potentially reducing its associated toxicities while maintaining its therapeutic efficacy. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic and experimental pathways.

Pharmacodynamic Profile

Deuteration at the 12-methyl position of nevirapine does not adversely affect its primary pharmacodynamic activity, which is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme. Studies have shown that 12-d3-nevirapine retains potent anti-HIV activity, with inhibitory concentrations comparable to the parent compound.

Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase Activity

| Compound | IC50 (µM) | Percent Inhibition at 10 µM |

| Nevirapine (NVP) | 0.540 | >97% |

| 12-d3-Nevirapine | Submicromolar, comparable to NVP | 94.2% |

Data compiled from studies on the inhibition of HIV-1 reverse transcriptase.[1]

Pharmacokinetic and Metabolic Profile

The primary rationale for the deuteration of nevirapine is to alter its metabolism, which is intrinsically linked to its adverse effects, including hepatotoxicity and skin rash.[1][2][3][4] The metabolism of nevirapine is complex, involving several cytochrome P450 (CYP) enzymes.

Metabolic Shift and Kinetic Isotope Effect

Deuteration of the 12-methyl group significantly slows down its oxidation by CYP3A4, the primary enzyme responsible for the formation of the 12-hydroxy-nevirapine (12-OHNVP) metabolite. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult to break. This strategic modification leads to a substantial reduction in the formation of 12-OHNVP, a metabolite implicated in nevirapine-induced toxicities.

However, this alteration in the primary metabolic pathway can lead to a phenomenon known as "metabolic switching," where alternative metabolic pathways are enhanced. In the case of 12-d3-nevirapine, a notable increase in the formation of 2-hydroxy and glutathione metabolites has been observed.

Table 2: Impact of Deuteration on Nevirapine Metabolism

| Parameter | Nevirapine (NVP) | 12-d3-Nevirapine | Fold Change (12-d3-NVP vs. NVP) |

| 12-OHNVP Formation (Human Hepatocytes) | - | - | 10.6-fold decrease |

| 12-OHNVP Formation (Mouse Hepatocytes) | - | - | 4.6-fold decrease |

| Kinetic Isotope Effect (Human Liver Microsomes) | - | 10.1 | - |

| Glucuronidated Metabolites (Mouse Hepatocytes) | - | - | Increased |

| Glutathione-Conjugated Metabolites (Mouse Hepatocytes) | - | - | 3.0-fold increase |

Data from in vitro studies in human and mouse hepatocytes and human liver microsomes.

Interaction with Cytochrome P450 Enzymes

Nevirapine is both an inhibitor and an inducer of CYP enzymes, particularly CYP3A4 and CYP2B6. This dual activity can lead to complex drug-drug interactions. Deuterated nevirapine also exhibits this dual interaction, with evidence suggesting an altered balance between CYP3A4 induction and inactivation. While 12-d3-nevirapine showed similar CYP3A4 mRNA induction levels to nevirapine, it resulted in a 2.6-fold increase in CYP3A4 activity, suggesting a change in the extent of its metabolism-dependent inactivation.

Table 3: Effects on CYP3A4

| Parameter | Nevirapine (NVP) | 12-d3-Nevirapine |

| CYP3A4 mRNA Induction | Similar to 12-d3-NVP | Similar to NVP |

| CYP3A4 Activity | - | 2.6-fold increase |

| CYP3A4 Inactivation | Time- and concentration-dependent | Higher inhibition potency |

Findings from studies evaluating CYP3A4 induction and inactivation.

Toxicological Profile

A key advantage of deuterated nevirapine is its improved safety profile concerning hepatotoxicity. By reducing the formation of the toxic 12-OHNVP metabolite, 12-d3-nevirapine has been shown to cause significantly less cell death in hepatocytes compared to its non-deuterated counterpart.

Table 4: Hepatotoxicity Data

| Parameter | Nevirapine (NVP) | 12-d3-Nevirapine |

| Cell Death (Mouse Hepatocytes at 400 µM) | - | 30% reduction vs. NVP |

Results from in vitro cytotoxicity assays in primary mouse hepatocytes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of deuterated nevirapine.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the HIV-1 RT enzyme.

-

Compound Preparation: A series of dilutions of the test compounds (nevirapine and 12-d3-nevirapine) are prepared in a suitable solvent, typically DMSO. These stock solutions are then further diluted in the reaction buffer to achieve the final desired concentrations.

-

Reaction Setup: In a 96-well plate, the diluted test compounds are added. Control wells for positive (no inhibitor) and negative (no enzyme) controls are included.

-

Enzyme Addition: A recombinant HIV-1 RT enzyme is added to all wells except for the negative control.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), and deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or a radiolabeled nucleotide).

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for DNA synthesis.

-

Detection: The amount of newly synthesized DNA is quantified. For ELISA-based assays, the biotinylated primer allows for capture on a streptavidin-coated plate, and the incorporated DIG-dUTP is detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase). For qPCR-based assays, the cDNA product is quantified using specific primers and probes.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the no-inhibitor control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable equation.

Hepatocyte Metabolism Assay

This assay evaluates the metabolic profile of a compound in primary hepatocytes.

-

Cell Culture: Cryopreserved primary human or mouse hepatocytes are thawed and plated on collagen-coated plates. The cells are allowed to attach and form a monolayer.

-

Compound Incubation: The culture medium is replaced with a medium containing the test compound (nevirapine or 12-d3-nevirapine) at a specified concentration (e.g., 10 µM or 400 µM).

-

Time-Course Sampling: Aliquots of the culture medium are collected at various time points over a 24-hour period.

-

Sample Preparation: The collected medium samples are treated to precipitate proteins and then centrifuged to obtain a clear supernatant.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

Data Analysis: The formation rates of different metabolites are calculated and compared between the deuterated and non-deuterated compounds.

Glutathione (GSH) Trapping Assay for Reactive Metabolites

This assay is designed to detect the formation of reactive electrophilic metabolites by trapping them with glutathione.

-

Incubation Mixture: The test compound (nevirapine or 12-d3-nevirapine) is incubated with human liver microsomes or recombinant CYP enzymes in a buffer containing a trapping agent, typically a 1:1 mixture of unlabeled and stable-labeled glutathione (GSH).

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system. A control incubation without the NADPH-regenerating system is also performed.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The samples are centrifuged to remove precipitated proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by high-resolution LC-MS/MS. The presence of GSH adducts is identified by a characteristic isotopic doublet pattern resulting from the 1:1 mixture of labeled and unlabeled GSH.

-

Data Analysis: The mass spectra are analyzed to confirm the presence and structure of the trapped reactive metabolites.

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacological profile of deuterated nevirapine.

Caption: Metabolic pathway of nevirapine and the impact of deuteration.

Caption: Experimental workflow for evaluating deuterated nevirapine.

Caption: Logical relationship of deuterated nevirapine's interaction with CYP3A4.

References

The Development and Application of Nevirapine-d5: A Technical Overview for Researchers

An in-depth guide for scientists and drug development professionals on the synthesis, characterization, and application of the deuterated internal standard, Nevirapine-d5.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. Primarily utilized as an internal standard in bioanalytical methodologies, this compound is critical for the accurate quantification of Nevirapine in various biological matrices. This document details the rationale for its use, outlines plausible synthetic approaches, presents key analytical data, and describes its application in pharmacokinetic studies.

Introduction to Deuterated Standards and Nevirapine

Nevirapine is a cornerstone medication in the treatment of HIV-1 infection. Accurate measurement of its concentration in patients is crucial for therapeutic drug monitoring, ensuring efficacy while minimizing toxicity. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating deuterium atoms, an increase in the molecular weight of the analyte is achieved without significantly altering its chemical properties. This allows for co-elution with the unlabeled drug during chromatography and clear differentiation by the mass spectrometer, correcting for variations in sample preparation and instrument response.

This compound, with a molecular formula of C₁₅H₉D₅N₄O and a molecular weight of approximately 271.33 g/mol , serves as an ideal internal standard for Nevirapine.

Synthesis and Characterization

While specific, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general understanding of its synthesis can be derived from known methods for preparing Nevirapine and general deuteration techniques. The synthesis of the Nevirapine core involves the condensation of two substituted pyridine precursors. Deuterium atoms can be introduced at various stages, either by using deuterated starting materials or through hydrogen-deuterium exchange reactions on the Nevirapine molecule or its precursors.

Physicochemical and Spectroscopic Data:

The following table summarizes the key physicochemical and mass spectrometry data for this compound, essential for its use as an internal standard.

| Property | Value |

| Molecular Formula | C₁₅H₉D₅N₄O |

| Molecular Weight | 271.33 |

| Appearance | White Solid |

| Solubility | Soluble in DMSO |

| Precursor Ion (m/z) | 272.0 |

| Product Ion (m/z) | 227.0 |

Note: Precursor and product ions may vary slightly depending on the ionization method and mass spectrometer used.

Application in Bioanalytical Methods

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Nevirapine in biological samples such as plasma, dried blood spots (DBS), and hair.[1]

Rationale for Use

The use of a stable isotope-labeled internal standard like this compound is critical for several reasons:

-

Accuracy and Precision: It compensates for analyte loss during sample extraction and inconsistencies in injection volume.

-

Matrix Effects: It helps to mitigate the impact of matrix components that can suppress or enhance the ionization of the analyte.

-

Chromatographic Behavior: Its chromatographic retention time is nearly identical to that of the unlabeled Nevirapine, ensuring simultaneous analysis.

Experimental Protocol: Quantification of Nevirapine in Human Plasma by LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Nevirapine in human plasma using this compound as an internal standard.

3.2.1. Materials and Reagents:

-

Nevirapine reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

3.2.2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Nevirapine and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Nevirapine by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Prepare a working solution of this compound at a suitable concentration (e.g., 250 ng/mL) in 50:50 methanol:water.[2]

3.2.3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.2.4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nevirapine: m/z 267.0 → 226.0

-

This compound: m/z 272.0 → 227.0[1]

-

Workflow for Nevirapine Quantification using this compound Internal Standard

Caption: Workflow for Nevirapine quantification.

Signaling Pathway Context: Nevirapine's Mechanism of Action

To understand the importance of accurately quantifying Nevirapine, it is essential to consider its mechanism of action. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme, which is allosteric to the active site. This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the viral replication cycle.

Simplified Signaling Pathway of Nevirapine Inhibition

Caption: Nevirapine's inhibitory mechanism.

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of HIV treatment and pharmacology. Its role as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods, which are fundamental for optimizing patient therapy and advancing our understanding of Nevirapine's pharmacokinetics. This technical guide provides a foundational understanding of the discovery, development, and application of this compound, empowering researchers to utilize this critical reagent effectively in their studies.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Nevirapine-d5 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Nevirapine in human plasma, utilizing Nevirapine-d5 as an internal standard (IS). The described protocol employs a straightforward protein precipitation extraction procedure, offering high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 3 minutes. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Accurate measurement of Nevirapine plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing toxicity. This document provides a detailed protocol for a robust LC-MS/MS method for the quantification of Nevirapine, with this compound as the stable isotope-labeled internal standard to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Nevirapine and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (K3EDTA)

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of Nevirapine and this compound from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma, add 10 µL of this compound internal standard working solution (0.5 µg/mL in 50% acetonitrile).

-

Vortex for 10 seconds.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 analytical column.

-

Column: BDS-C18, 100 x 4.6 mm, 5 µm[1]

-

Mobile Phase: 50% acetonitrile containing 0.15% acetic acid and 4 mM ammonium acetate[1]

-

Flow Rate: 0.8 mL/min[1]

-

Injection Volume: 20 µL

-

Column Temperature: 40 °C

-

Run Time: 3 minutes[1]

Mass Spectrometry

The analysis is conducted on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Nevirapine: m/z 267.0 → 225.9[1]

-

This compound: m/z 272.0 → 227.0

-

-

Source Block Temperature: 100 °C

-

Desolvation Temperature: 400 °C

-

Cone Voltage: 40 V

-

Collision Energy: 25 eV

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. A summary of the quantitative data is presented in the tables below.

Calibration Curve

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Nevirapine | 0.25 - 100 | > 0.99 |

Data synthesized from multiple sources indicating typical performance.

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.25 | < 10 | < 10 | 98 - 106 |

| Low | 0.75 | < 10 | < 10 | 98 - 106 |

| Medium | 50 | < 10 | < 10 | 98 - 106 |

| High | 80 | < 10 | < 10 | 98 - 106 |

LLOQ: Lower Limit of Quantification. QC: Quality Control. Data represents typical validation results for similar methods.

Recovery

| Analyte | Extraction Recovery (%) |

| Nevirapine | > 95 |

| This compound | > 95 |

Data based on repeated extraction experiments.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the key validation parameters.

References

Application Notes & Protocols for the Use of Nevirapine-d5 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Nevirapine-d5 as an internal standard in the quantitative bioanalysis of Nevirapine in biological matrices. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity, selectivity, and accuracy for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Accurate quantification of Nevirapine in biological samples, such as human plasma, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved precision and accuracy of the analytical method.

Principle of the Method

The bioanalytical method involves the extraction of Nevirapine and the internal standard, this compound, from a biological matrix, typically plasma. This is followed by chromatographic separation using high-performance liquid chromatography (HPLC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The concentration of Nevirapine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Experimental Protocols

Materials and Reagents

-

Nevirapine reference standard (≥99% purity)

-

This compound internal standard (≥99% purity, isotopic purity ≥98%)

-

HPLC or LC-MS grade methanol, acetonitrile, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Human plasma (K3EDTA as anticoagulant)

-

Protein precipitation agents (e.g., cold acetonitrile, perchloric acid) or Solid-Phase Extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 100 mm × 4.6 mm, 5.0 µm)

Preparation of Standard and Quality Control Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of Nevirapine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Nevirapine stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards covering the desired concentration range (e.g., 37.5 ng/mL to 6000 ng/mL) and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).[1][2]

Sample Preparation

Two common extraction methods are protein precipitation and solid-phase extraction.

3.4.1. Protein Precipitation (PP)

-

To 300 µL of plasma sample (calibration standard, QC, or unknown), add a specified volume of the internal standard working solution.

-

Add a protein precipitating agent, such as cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 7852 x g for 10 minutes).[3]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum evaporator.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

3.4.2. Solid-Phase Extraction (SPE)

-

Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

-

To 300 µL of plasma sample, add the internal standard working solution.[1][2]

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions

-

Chromatographic Separation:

-

Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) or equivalent.

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen orthophosphate or ammonium acetate). A common ratio is 75:25 (v/v) acetonitrile:buffer.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nevirapine: m/z 267 → 226

-

This compound: The precursor ion will be shifted by +5 Da (m/z 272), and the product ion may be the same or shifted depending on the location of the deuterium atoms. The exact transition should be determined by direct infusion of the this compound standard.

-

-

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for bioanalytical methods using a deuterated internal standard for Nevirapine quantification.

Table 1: Linearity and Range

| Analyte | Internal Standard | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

|---|

| Nevirapine | this compound | Human Plasma | 37.5080 - 5991.0460 | > 0.99 |

Data sourced from a study by Kumar et al. (2022)

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|

| LLOQ | 37.5080 | 99.33 | 1.03 |

| LQC | (Not specified) | 101.99 | 2.92 |

| MQC | (Not specified) | 97.05 | 1.59 |

| HQC | (Not specified) | 95.52 | 2.61 |

LLOQ accuracy and precision values are for Nevirapine. LQC, MQC, and HQC data represent inter-batch results. Data sourced from a study by Kumar et al. (2022)

Table 3: Recovery

| Analyte | QC Level | Mean Recovery (%) |

|---|

| Nevirapine | Low, Medium, High | 76.10 |

Data sourced from a study by Kumar et al. (2022)

Visualizations: Experimental Workflow and Logic

The following diagrams illustrate the key workflows in the bioanalytical process.